N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Overview
Description
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulphonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-ol with 4-chlorobenzenesulphonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, which is then subjected to N,N-dimethylation using dimethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulphonamide group to corresponding amines.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Uniqueness
Compared to similar compounds, N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide stands out due to its enhanced stability and reactivity, attributed to the presence of the trifluoromethyl group. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-6-4-11(5-7-12)22-13-8-3-10(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDOEMCHXQFLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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